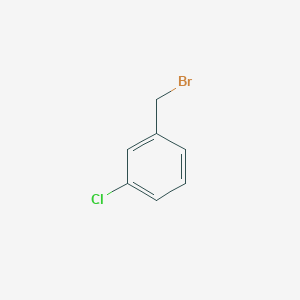

3-Chlorobenzyl bromide

Description

Properties

IUPAC Name |

1-(bromomethyl)-3-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIYAIRGDHSVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227411 | |

| Record name | 1-(Bromomethyl)-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Chlorobenzyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19777 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

766-80-3 | |

| Record name | 3-Chlorobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-3-chlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 766-80-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Bromomethyl)-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-3-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Chlorobenzyl bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBS4766KF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Chlorobenzyl bromide chemical properties and structure

An In-depth Technical Guide to 3-Chlorobenzyl Bromide

Introduction

This compound, also known as α-bromo-3-chlorotoluene, is an organic compound that serves as a versatile reagent in organic synthesis.[1] Its utility stems from the presence of two reactive sites: the benzylic bromide, which is susceptible to nucleophilic substitution, and the aromatic ring, which can undergo electrophilic substitution. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow or light brown liquid with a pungent odor.[2][3][4] It is classified as a dangerous good for transport.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | References |

| IUPAC Name | 1-(bromomethyl)-3-chlorobenzene | [3] |

| Synonyms | α-Bromo-3-chlorotoluene, m-Chlorobenzyl bromide | [1][3][5] |

| CAS Number | 766-80-3 | [1] |

| Molecular Formula | C₇H₆BrCl | [1][3] |

| Molecular Weight | 205.48 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid, Clear light brown liquid | [2][3][4] |

| Boiling Point | 109-110 °C at 12 mmHg | [2][6] |

| Melting Point | 17.5 - 22 °C | [7][8] |

| Density | 1.565 g/mL at 25 °C | [6][7] |

| Refractive Index | n20/D 1.588 | [6][8] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Slightly soluble in water | [4] |

| InChI Key | LZIYAIRGDHSVED-UHFFFAOYSA-N | [7] |

| SMILES | Clc1cccc(CBr)c1 | [7] |

Chemical Structure

The structure of this compound consists of a benzene (B151609) ring substituted with a chlorine atom at the meta-position (C3) and a bromomethyl group at position C1. The benzylic bromine is a good leaving group, making the methylene (B1212753) carbon an electrophilic site.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound from 3-Chlorotoluene (B144806)

A common method for the synthesis of this compound is through the free-radical bromination of 3-chlorotoluene.[8]

Method 1: Photobromination [8]

-

Materials: 3-chlorotoluene (0.2 mole), dry carbon tetrachloride, elemental bromine (0.205 mole), ice-water, ice-cold aqueous sodium bicarbonate solution, magnesium sulfate, sodium bicarbonate.

-

Apparatus: A two-necked flask with a reflux condenser and a dropping funnel, and a 500-watt photolamp.

-

Procedure:

-

Dissolve 3-chlorotoluene in a five-fold amount of dry carbon tetrachloride and place it in the reaction flask.

-

Heat the mixture to boiling.

-

Irradiate the mixture with the photolamp.

-

Add elemental bromine dropwise. The rate of addition should be controlled to ensure the carbon tetrachloride dripping from the condenser remains nearly colorless. The reaction typically takes 30 minutes to 2 hours.

-

The evolved hydrogen bromide is passed through a tube to a flask containing water.

-

-

Work-up and Purification:

-

After the reaction, stop the irradiation and cool the solution.

-

Wash the solution rapidly with ice-water, then with ice-cold aqueous sodium bicarbonate solution, and again with ice-water.

-

Dry the organic layer with magnesium sulfate.

-

Evaporate the carbon tetrachloride under vacuum.

-

The residue is distilled under vacuum (b.p. 109°C/10mm) after adding a spatula tip of sodium bicarbonate to yield this compound.

-

References

- 1. scbt.com [scbt.com]

- 2. This compound | 766-80-3 [chemicalbook.com]

- 3. 1-(Bromomethyl)-3-chlorobenzene | C7H6BrCl | CID 69838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound 97 766-80-3 [sigmaaldrich.com]

- 7. This compound [stenutz.eu]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to 3-Chlorobenzyl bromide (CAS Number: 766-80-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chlorobenzyl bromide (CAS No. 766-80-3), a versatile reagent in organic synthesis with significant applications in medicinal chemistry and drug development. This document details its chemical and physical properties, provides established synthesis protocols, and explores its reactivity and key applications, particularly in the synthesis of bioactive molecules such as thioethers, Transient Receptor Potential Vanilloid 4 (TRPV4) antagonists, and cholinesterase inhibitors. Spectroscopic data, safety and handling protocols, and a discussion of its potential role in modulating critical signaling pathways are also presented.

Chemical and Physical Properties

This compound, with the molecular formula C₇H₆BrCl, is a halogenated aromatic compound.[1] It is a colorless to pale yellow liquid with a characteristic pungent odor.[2] The presence of the reactive bromomethyl group makes it a potent electrophile and a valuable building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 766-80-3 | [3] |

| Molecular Formula | C₇H₆BrCl | [4] |

| Molecular Weight | 205.48 g/mol | [4] |

| IUPAC Name | 1-(bromomethyl)-3-chlorobenzene | [5] |

| Synonyms | α-Bromo-3-chlorotoluene, m-Chlorobenzyl bromide | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 109-110 °C at 12 mmHg | [3] |

| Density | 1.565 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.588 | [3] |

| SMILES | Clc1cccc(CBr)c1 | [5] |

| InChI | 1S/C7H6BrCl/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | [5] |

Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below.

Radical Bromination of 3-Chlorotoluene (B144806)

This is a common and efficient method for the benzylic bromination of 3-chlorotoluene.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 3-chlorotoluene (0.2 mole) in dry carbon tetrachloride (5-fold volume).

-

Initiation: Heat the mixture to reflux.

-

Bromination: While irradiating the mixture with a 500-watt photolamp, add elemental bromine (0.205 mole), previously dried by shaking with concentrated sulfuric acid, dropwise. The rate of addition should be controlled to ensure the solution remains nearly colorless. The reaction typically takes 30 minutes to 2 hours.

-

Work-up: After the reaction is complete, cool the solution and wash it successively with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.

-

Purification: Dry the organic layer over magnesium sulfate, and evaporate the solvent under reduced pressure. The crude product is then purified by vacuum distillation (b.p. 109°C/10 mm Hg) to yield this compound.

dot

Caption: Workflow for the synthesis of this compound via radical bromination.

Bromination using Sodium Bromate (B103136) and Sodium Bromide

This method offers an alternative to using elemental bromine directly.

Experimental Protocol:

-

Reaction Setup: To a reaction flask fitted with a stirrer, reflux condenser, and thermometer, add m-chlorotoluene (5.1 g, 40 mmol), sodium bromate (2.1 g, 14 mmol), sodium bromide (2.9 g, 28 mmol), and dichloromethane (B109758) (25 mL).

-

Initiation: Heat the mixture to reflux. A solution of AIBN (0.025 g) and BPO (0.025 g) in 5 mL of dichloromethane is added quickly to the reaction flask.

-

Acidification: Slowly add diluted concentrated sulfuric acid (2.1 g, 21 mmol, diluted with 2.5 mL of water) dropwise.

-

Work-up: Cool the mixture to room temperature and add a saturated sodium bisulfite solution (10 mL) until the red color disappears. Extract the aqueous phase twice with dichloromethane (10 mL x 2).

-

Purification: Combine the organic phases, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography (eluent: petroleum ether) to give this compound as a colorless liquid.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Reference(s) |

| ¹H NMR | Aromatic protons (multiplet), CH₂Br protons (singlet). The spectrum is available for viewing. | [5] |

| ¹³C NMR | Aromatic carbons (multiple peaks), CH₂Br carbon (one peak). Expected chemical shifts can be inferred from related structures. | [2][6][7] |

| Mass Spectrometry (MS) | Molecular ion peak (m/z) corresponding to the molecular weight, isotopic pattern characteristic of bromine and chlorine. | |

| Infrared (IR) Spectroscopy | C-H stretching (aromatic), C=C stretching (aromatic), C-Cl stretching, C-Br stretching. Expected absorptions can be inferred from similar halogenated compounds. | [8][9] |

Reactivity and Applications in Organic Synthesis

This compound is a highly reactive alkylating agent due to the lability of the benzylic bromide.[1] It readily undergoes nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles.

dot

Caption: General Sₙ2 reactivity of this compound with nucleophiles.

Synthesis of Benzyl (B1604629) Thioethers

This compound is used in the synthesis of both symmetrical and unsymmetrical benzyl thioethers.[3]

Experimental Protocol (for Unsymmetrical Thioethers):

-

Isothiouronium Salt Formation: React this compound (1 equivalent) with thiourea (B124793) (1.1 equivalents) in refluxing methanol (B129727) overnight.

-

Thiolate Generation: Add solid sodium hydroxide (B78521) (3 equivalents) to the reaction mixture and continue to heat under reflux for 2-3 hours.

-

Alkylation: Cool the mixture to room temperature and add a second, different benzyl halide (0.85 equivalents). Heat the mixture under reflux for 8-16 hours.

-

Work-up and Purification: Partition the cooled reaction mixture between aqueous sodium hydroxide and dichloromethane. The organic layer contains the desired unsymmetrical thioether, which is often pure enough for subsequent steps.

Synthesis of TRPV4 Antagonists

This compound is a key reagent in the synthesis of antagonists for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a target for various diseases.

General Synthetic Strategy:

The synthesis of TRPV4 antagonists often involves the N-alkylation of a suitable amine-containing core structure with this compound. The specific core structure can vary, but the general principle of nucleophilic substitution applies. A patent describes the use of various amine intermediates that can be reacted with reagents like this compound to generate the final antagonists.[10] While a specific, detailed protocol is proprietary, the general method would follow a standard N-alkylation procedure.

Experimental Protocol (General N-Alkylation):

-

Reactant Preparation: Dissolve the amine-containing core (1 equivalent) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5-2 equivalents) in a suitable aprotic solvent (e.g., acetonitrile (B52724) or DMF).

-

Alkylation: Add this compound (1-1.2 equivalents) dropwise to the stirred solution at room temperature. The reaction may be gently heated (e.g., 50-80 °C) to drive it to completion.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the starting amine is consumed, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired N-alkylated product.

Synthesis of Cholinesterase Inhibitors

Derivatives of this compound have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[1]

Experimental Protocol (Example Synthesis):

The synthesis of certain cholinesterase inhibitors involves the alkylation of a piperidine (B6355638) or similar nitrogen-containing heterocyclic core with this compound.[1]

-

Deprotection (if necessary): If the piperidine nitrogen is protected (e.g., with a Boc group), it is first deprotected under acidic conditions (e.g., 10% HCl in methanol).

-

Alkylation: The deprotected amine is then reacted with this compound in a suitable solvent such as tetrahydrofuran (B95107) (THF), often in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

-

Purification: The final product is purified, and may be converted to a hydrochloride salt by treatment with HCl in isopropanol (B130326) for improved stability and solubility.

Role in Signaling Pathway Modulation

While direct modulation of specific signaling pathways by this compound itself is not extensively documented, its utility as a synthetic building block allows for the creation of molecules designed to target key cellular signaling cascades implicated in disease.

dot

Caption: Logical relationship of this compound in the synthesis of molecules targeting signaling pathways.

The Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/AKT pathway are critical signaling cascades that regulate cell proliferation, survival, and differentiation.[11][12] Dysregulation of these pathways is a hallmark of many cancers and other diseases.[11][12] The development of small molecule inhibitors targeting kinases within these pathways is a major focus of modern drug discovery. The chemical reactivity of this compound makes it an ideal reagent for incorporating the 3-chlorobenzyl moiety into various molecular scaffolds to generate libraries of potential kinase inhibitors for screening against targets in the MAPK and PI3K/AKT pathways.

Safety and Handling

This compound is a corrosive and lachrymatory substance. It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is incompatible with strong bases and oxidizing agents. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.

Table 3: Hazard Information for this compound

| Hazard Classification | GHS Pictogram | Hazard Statement(s) |

| Skin Corrosion/Irritation | GHS05 (Corrosion) | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Irritation | GHS05 (Corrosion) | H318: Causes serious eye damage. |

| Specific target organ toxicity — single exposure | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation. |

Conclusion

This compound is a valuable and versatile reagent in organic chemistry, particularly for the synthesis of pharmaceutically relevant compounds. Its high reactivity, stemming from the benzylic bromide, allows for its efficient incorporation into a wide array of molecular frameworks. The ability to readily synthesize derivatives targeting important biological targets such as TRPV4 and cholinesterases underscores its importance in drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory.

References

- 1. Structure-Based Search for New Inhibitors of Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chlorobenzyl bromide(611-17-6) 13C NMR spectrum [chemicalbook.com]

- 3. 3-氯苄溴 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound(766-80-3) 1H NMR [m.chemicalbook.com]

- 6. 3-Bromobenzyl bromide (823-78-9) 13C NMR spectrum [chemicalbook.com]

- 7. 3-Chlorobenzyl chloride(620-20-2) 13C NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. WO2012174340A1 - Trpv4 antagonists - Google Patents [patents.google.com]

- 11. Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3-Chlorobenzyl Bromide from 3-Chlorotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3-chlorobenzyl bromide from 3-chlorotoluene (B144806). This key intermediate is valuable in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals.[1] This document details established experimental protocols, presents comparative quantitative data, and illustrates the underlying chemical principles and workflows.

Introduction

This compound, also known as α-bromo-3-chlorotoluene, is a substituted aromatic halide widely employed in organic synthesis. Its benzylic bromide functionality makes it a versatile reagent for the introduction of the 3-chlorobenzyl moiety into a target molecule, often via nucleophilic substitution reactions. The synthesis of this compound from the readily available starting material, 3-chlorotoluene, is a common transformation in medicinal and process chemistry. The primary methods for this synthesis involve the selective bromination of the benzylic methyl group, which can be achieved through free-radical pathways. This guide will focus on three prominent methods: photobromination with elemental bromine, Wohl-Ziegler bromination using N-bromosuccinimide (NBS), and an oxidative bromination using a sodium bromate (B103136) and sodium bromide mixture.

Comparative Analysis of Synthetic Methods

The selection of a synthetic method for the benzylic bromination of 3-chlorotoluene depends on several factors, including scale, available equipment, safety considerations, and desired purity. The following tables summarize the quantitative data for the three primary methods discussed in this guide.

Table 1: Reaction Conditions for the Synthesis of this compound

| Parameter | Method 1: Photobromination with Br₂ | Method 2: Wohl-Ziegler Bromination (NBS) | Method 3: Oxidative Bromination (NaBrO₃/NaBr) |

| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) | Sodium Bromate (NaBrO₃) and Sodium Bromide (NaBr) |

| Initiator | UV light (e.g., 500-watt photolamp) | Radical Initiator (e.g., AIBN, Benzoyl Peroxide) | Not explicitly required (in-situ generation of Br₂) |

| Solvent | Carbon tetrachloride (CCl₄) | Dichloromethane (B109758) (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) |

| Temperature | Reflux (boiling point of CCl₄) | Reflux (boiling point of CH₂Cl₂) | Reflux (boiling point of CH₂Cl₂) |

| Reaction Time | 30 minutes - 2 hours[2] | Not specified in detail, typically several hours | Not specified in detail, reaction progress monitored |

Table 2: Reagent Stoichiometry and Product Yields

| Parameter | Method 1: Photobromination with Br₂ | Method 2: Wohl-Ziegler Bromination (NBS) | Method 3: Oxidative Bromination (NaBrO₃/NaBr) |

| Moles of Brominating Agent per mole of 3-Chlorotoluene | ~1.025 | Not specified in detail, typically a slight excess | NaBrO₃: ~0.35, NaBr: ~0.7 |

| Reported Yield | ~60%[2] | Not specified for 3-chlorotoluene, but generally high for benzylic brominations | ~83%[3] |

| Purity of Crude Product | Requires purification | Requires purification | Requires purification |

| Purification Method | Vacuum Distillation[2] | Column Chromatography[3] | Column Chromatography[3] |

Reaction Mechanisms and Pathways

The synthesis of this compound from 3-chlorotoluene proceeds via a free-radical chain mechanism. The key step is the abstraction of a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzyl (B1604629) radical.

Free-Radical Chain Mechanism

The general mechanism involves three stages: initiation, propagation, and termination.

Caption: General free-radical chain mechanism for benzylic bromination.

Role of N-Bromosuccinimide (Wohl-Ziegler Reaction)

In the Wohl-Ziegler reaction, NBS serves as a source of bromine radicals. The reaction is initiated by a radical initiator like AIBN or benzoyl peroxide. A key aspect of this reaction is that it maintains a low concentration of elemental bromine, which is generated in situ. This low concentration is crucial to suppress the competing electrophilic aromatic substitution on the benzene (B151609) ring.

Experimental Protocols

Method 1: Photobromination with Elemental Bromine

This method utilizes elemental bromine and UV light to initiate the free-radical chain reaction.

Materials and Equipment:

-

3-chlorotoluene

-

Elemental bromine (Br₂)

-

Carbon tetrachloride (CCl₄), dry

-

Ice-water

-

Aqueous sodium bicarbonate solution

-

Magnesium sulfate (B86663) (anhydrous)

-

Two-necked flask with a reflux condenser and a dropping funnel

-

500-watt photolamp

-

Stirring apparatus

-

Apparatus for vacuum distillation

Procedure: [2]

-

Dissolve 0.2 moles of 3-chlorotoluene in a five-fold volume of dry carbon tetrachloride in the two-necked flask.

-

Heat the mixture to reflux.

-

While irradiating the flask with the 500-watt photolamp, add 0.205 moles of elemental bromine dropwise. The rate of addition should be controlled to ensure the color of the bromine dissipates in the refluxing solvent.

-

The reaction is typically complete within 30 minutes to 2 hours.

-

Cool the reaction mixture and wash it sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the carbon tetrachloride by vacuum evaporation.

-

Purify the residue by vacuum distillation to obtain this compound.

Method 3: Oxidative Bromination with Sodium Bromate and Sodium Bromide

This method generates bromine in situ through the oxidation of bromide by bromate in an acidic medium.

Materials and Equipment:

-

3-chlorotoluene

-

Sodium bromate (NaBrO₃)

-

Sodium bromide (NaBr)

-

Dichloromethane (CH₂Cl₂)

-

Concentrated sulfuric acid

-

Azobisisobutyronitrile (AIBN)

-

Benzoyl peroxide (BPO)

-

Saturated sodium bisulfite solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Reaction flask with a stirrer, reflux condenser, and thermometer

-

Apparatus for column chromatography

Procedure: [3]

-

In the reaction flask, combine 40 mmol of 3-chlorotoluene, 14 mmol of sodium bromate, 28 mmol of sodium bromide, and 25 mL of dichloromethane.

-

Heat the mixture to reflux.

-

Add a solution of 0.025 g of AIBN and 0.025 g of BPO in 5 mL of dichloromethane to the reaction flask.

-

Slowly add a diluted solution of 21 mmol of concentrated sulfuric acid.

-

Monitor the reaction progress by a suitable method (e.g., GC, TLC).

-

Upon completion, cool the mixture to room temperature and add 10 mL of saturated sodium bisulfite solution to quench any remaining bromine.

-

Extract the aqueous phase twice with dichloromethane.

-

Combine the organic phases, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography using petroleum ether as the eluent to yield this compound.

Workflow and Logical Relationships

The overall process for the synthesis and purification of this compound can be visualized as a series of sequential steps.

Caption: General experimental workflow for the synthesis of this compound.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

-

Appearance: Colorless liquid.

-

Molecular Formula: C₇H₆BrCl[4]

-

Molecular Weight: 205.48 g/mol [4]

-

Boiling Point: 109-110 °C at 12 mmHg.[5]

-

Density: Approximately 1.565 g/mL at 25 °C.[5]

-

Refractive Index: n20/D ≈ 1.588.[5]

-

Spectroscopic Data:

-

¹H NMR: Spectral data is available for confirmation of the structure.[6]

-

IR and MS: Data is available for further structural elucidation.

-

Safety Considerations

-

3-Chlorotoluene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

Elemental Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. Causes severe skin burns and eye damage.

-

This compound: Corrosive. Causes severe skin burns and eye damage. Lachrymator.

-

Solvents: Carbon tetrachloride is a known carcinogen and is environmentally hazardous. Dichloromethane is a suspected carcinogen. Use appropriate engineering controls and PPE when handling these solvents.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform all operations in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

References

An In-depth Technical Guide to the Physical Properties of 3-Chlorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-Chlorobenzyl bromide (CAS No. 766-80-3), a crucial reagent in organic synthesis, particularly in the development of pharmaceutical compounds. This document outlines its core physical constants, detailed experimental protocols for their determination, and an example of its application in a synthetic workflow.

Core Physical Properties

This compound is a colorless to light brown liquid at room temperature, known for its pungent odor.[1][2] It is a lachrymator, meaning it can cause irritation to the eyes and induce tearing.[2] Its key physical properties are summarized in the table below.

| Physical Property | Value | Notes |

| Melting Point | 22 °C[3] | |

| Boiling Point | 109-110 °C[4] | at 12 mmHg |

| Molecular Formula | C₇H₆BrCl | |

| Molecular Weight | 205.48 g/mol [3] | |

| Density | 1.565 g/mL | at 25 °C |

| Refractive Index | 1.588-1.589 | at 20 °C |

Experimental Protocols

The accurate determination of physical properties such as melting and boiling points is fundamental to verifying the purity and identity of a chemical compound. Below are detailed methodologies for these key experiments.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid. For a pure substance, this transition occurs over a narrow temperature range. The following protocol describes the determination of the melting point using a capillary tube apparatus, such as a Mel-Temp or Thiele tube.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube with heating oil)

-

Thermometer

-

Mortar and pestle (if sample is not a fine powder)

-

Long glass tube for packing

Procedure:

-

Sample Preparation: If the this compound sample has solidified, ensure it is finely powdered using a mortar and pestle.

-

Loading the Capillary Tube: Introduce a small amount of the powdered sample into the open end of a capillary tube.[5] Tap the sealed end of the tube gently on a hard surface to pack the sample down.[6] To achieve dense packing, drop the capillary tube, sealed end down, through a long glass tube onto the benchtop.[6][7] The packed sample height should be approximately 2-3 mm.[6]

-

Apparatus Setup:

-

Mel-Temp Apparatus: Place the loaded capillary tube into the sample holder of the apparatus.[7]

-

Thiele Tube: Attach the capillary tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[2] Insert the thermometer and attached capillary into the Thiele tube containing heating oil.[2]

-

-

Heating and Observation:

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a clear liquid (the end of melting). This range is the melting point of the sample.[8] For a pure compound, this range should be narrow (0.5-1°C).[8]

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The boiling point of this compound is typically determined under reduced pressure to prevent decomposition. The following protocol describes a method for determining the boiling point.

Materials:

-

This compound sample

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube with heating oil

-

Rubber band

Procedure:

-

Sample Preparation: Fill a small test tube to about half-full with the liquid this compound.[9]

-

Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[9]

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[9]

-

Heating: Insert the assembly into a Thiele tube, making sure the sample is below the oil level.[9] Begin to gently heat the side arm of the Thiele tube.[2]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a continuous and vigorous stream of bubbles is observed.[9]

-

Cooling and Data Recording: Remove the heat source and allow the apparatus to cool slowly.[9] The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the liquid at the given atmospheric pressure.[2][9] Record this temperature.

Synthetic Workflow: Synthesis of Benzyl (B1604629) Thioethers

This compound is a valuable alkylating agent in organic synthesis. One common application is in the synthesis of benzyl thioethers, which are important intermediates in medicinal chemistry. The following diagram illustrates a general workflow for the synthesis of an unsymmetrical benzyl thioether using this compound.

Caption: Workflow for the synthesis of an unsymmetrical benzyl thioether.

References

- 1. prepchem.com [prepchem.com]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. This compound [stenutz.eu]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. davjalandhar.com [davjalandhar.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 3-Chlorobenzyl Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 3-Chlorobenzyl bromide. Detailed experimental protocols and data interpretations are included to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.34 | m | Aromatic CH |

| ~7.22 | m | Aromatic CH |

| 4.378 | s | -CH₂Br |

Solvent: CDCl₃, Reference: TMS (0 ppm). Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~32 | -CH₂Br |

| ~127-135 | Aromatic C |

| ~140 | Aromatic C-Cl |

Note: Experimental ¹³C NMR data for this compound was not explicitly found in the searched resources. The presented data is an estimation based on typical chemical shifts for similar structures.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 204, 206, 208 | 6.6, 8.5, 2.1 | [M]⁺ (Molecular Ion) |

| 125, 127 | 100, 32.6 | [M - Br]⁺ |

| 89 | 15.4 | [C₇H₅]⁺ |

| 63 | 7.9 | [C₅H₃]⁺ |

Data sourced from ChemicalBook.[2] The presence of chlorine and bromine isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) accounts for the observed isotopic patterns in the molecular ion and fragments.

Table 4: IR Absorption Data for this compound (Characteristic Peaks)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | Aromatic C-H Stretch |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C Bending |

| ~1200 | Strong | C-Br Stretch |

| ~700-800 | Strong | C-Cl Stretch |

Note: A specific experimental IR spectrum for this compound was not found. The presented data is based on characteristic absorption frequencies for the functional groups present in the molecule.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a volume of approximately 0.5-0.7 mL. The solution is then transferred to an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration. The spectrum is acquired on an NMR spectrometer, and the resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency domain spectrum.

Mass Spectrometry (MS)

The mass spectrum of this compound can be obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum is typically recorded using the thin-film method. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in the spectrometer. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be prepared and placed in a sample cell. The instrument then passes a beam of infrared radiation through the sample and measures the amount of light absorbed at each frequency.

Data Interpretation and Visualization

NMR Data Analysis Workflow

The analysis of NMR data is a critical step in structure elucidation. The following diagram illustrates a typical workflow for interpreting NMR spectra.

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in an EI mass spectrometer provides valuable structural information. The following diagram illustrates the primary fragmentation pathway.

Logical Relationship of Spectroscopic Techniques in Structure Elucidation

The combination of NMR, IR, and MS provides a powerful toolkit for the unambiguous identification and structural elucidation of organic molecules.

References

The Versatility of 3-Chlorobenzyl Bromide in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorobenzyl bromide is a versatile reagent in organic synthesis, prized for its reactivity in forming new carbon-carbon and carbon-heteroatom bonds. Its benzylic bromide moiety makes it an excellent electrophile for nucleophilic substitution reactions, while the chloro-substituted aromatic ring offers a site for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the construction of complex molecular architectures, making it a valuable building block in the synthesis of pharmaceutical intermediates and other fine chemicals. This technical guide provides an in-depth overview of the reactivity of this compound, complete with experimental protocols and quantitative data to facilitate its use in research and development.

Core Reactivity and Physicochemical Properties

This compound is a colorless liquid with the chemical formula C₇H₆BrCl and a molecular weight of 205.48 g/mol .[1][2] Its reactivity is primarily dictated by the lability of the benzylic bromide, which is susceptible to cleavage in the presence of nucleophiles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 766-80-3 | [1] |

| Molecular Formula | C₇H₆BrCl | [1] |

| Molecular Weight | 205.48 g/mol | [1] |

| Boiling Point | 109-110 °C at 12 mmHg | [2] |

| Density | 1.565 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.588 | [2] |

Nucleophilic Substitution Reactions

The primary mode of reactivity for this compound is through Sₙ2 reactions, where the bromide ion is displaced by a wide range of nucleophiles. The benzylic position enhances the reactivity towards Sₙ2 displacement.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of ethers. In this reaction, an alkoxide or phenoxide acts as the nucleophile, attacking the electrophilic benzylic carbon of this compound.

Table 2: Williamson Ether Synthesis with this compound and Various Phenols

| Nucleophile (Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol (B47542) | K₂CO₃ | Acetone (B3395972) | Reflux | 6 | 92 |

| 4-Methylphenol | K₂CO₃ | Acetone | Reflux | 6 | 95 |

| 4-Methoxyphenol | K₂CO₃ | Acetone | Reflux | 6 | 94 |

| 4-Nitrophenol | K₂CO₃ | Acetone | Reflux | 8 | 88 |

-

To a solution of phenol (1.0 mmol) in acetone (20 mL), add anhydrous potassium carbonate (2.0 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.0 mmol) to the reaction mixture.

-

Reflux the reaction mixture for 6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to afford the desired ether.

Gabriel Synthesis of Primary Amines

The Gabriel synthesis provides a reliable method for the preparation of primary amines, avoiding the over-alkylation often encountered with direct amination.[3] The phthalimide (B116566) anion serves as an ammonia (B1221849) surrogate, reacting with this compound to form an N-alkylated phthalimide, which is then hydrolyzed to yield the primary amine.[4][5]

-

In a round-bottom flask, dissolve potassium phthalimide (1.1 mmol) in anhydrous N,N-dimethylformamide (DMF) (15 mL).

-

Add this compound (1.0 mmol) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 4 hours.

-

After cooling to room temperature, pour the reaction mixture into water and collect the precipitated N-(3-chlorobenzyl)phthalimide by filtration.

-

To the crude N-(3-chlorobenzyl)phthalimide, add ethanol (B145695) (20 mL) and hydrazine (B178648) hydrate (B1144303) (2.0 mmol).

-

Reflux the mixture for 2 hours.

-

After cooling, acidify the mixture with concentrated HCl and filter to remove the phthalhydrazide (B32825) precipitate.

-

Neutralize the filtrate with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the primary amine. A typical yield for this two-step process is in the range of 80-90%.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the aromatic ring of this compound allows it to participate in various palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon bonds at the aromatic ring, complementing the reactivity at the benzylic position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds by reacting an aryl halide with an organoboron compound.[6]

Table 3: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid using Different Palladium Catalysts

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 12 | 92 |

| PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 100 | 10 | 88 |

-

In a Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

-

Add the degassed solvent system (e.g., toluene/H₂O, 4:1, 10 mL).

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the biphenyl (B1667301) product.

Heck Coupling

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This compound can undergo Heck coupling at the chloro-position.

-

To a pressure tube, add this compound (1.0 mmol), styrene (B11656) (1.2 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and a base such as triethylamine (B128534) (1.5 mmol).

-

Add a polar aprotic solvent like DMF (5 mL).

-

Seal the tube and heat the mixture to 100 °C for 24 hours.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

After filtration and solvent evaporation, purify the product by column chromatography. A typical yield for this reaction is around 70-80%.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), phenylacetylene (B144264) (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and a base such as triethylamine (2.0 mmol).

-

Add a solvent like THF (10 mL).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography to afford the coupled product. Expected yields are typically in the range of 85-95%.

Applications in Drug Development

The reactivity of this compound makes it a valuable precursor in the synthesis of various biologically active molecules.

Synthesis of Clemizole (B1669166) Analogues

Clemizole is an antihistamine that has been investigated for other therapeutic applications, including as an antiviral agent.[7] Analogues of clemizole can be synthesized using this compound as a key building block for the N-alkylation of a benzimidazole (B57391) core.

Precursors for Monoamine Oxidase (MAO) Inhibitors

Derivatives of this compound have been explored in the development of monoamine oxidase (MAO) inhibitors. For instance, the reaction of this compound with aminoethanol can yield an ether that serves as a precursor for compounds with potential MAO inhibitory activity.[2]

Conclusion

This compound is a highly useful and reactive building block in organic synthesis. Its ability to undergo both nucleophilic substitution at the benzylic position and palladium-catalyzed cross-coupling at the aromatic ring provides synthetic chemists with a powerful tool for the construction of diverse and complex molecules. The detailed protocols and comparative data presented in this guide are intended to facilitate its effective application in research and drug development, enabling the synthesis of novel compounds with potential therapeutic value. As with all reactive halides, appropriate safety precautions should be taken when handling this compound.

References

- 1. This compound | 766-80-3 [chemicalbook.com]

- 2. This compound 97 766-80-3 [sigmaaldrich.com]

- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

3-Chlorobenzyl Bromide: A Comprehensive Technical Guide for Benzylation Reactions in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorobenzyl bromide is a versatile reagent widely employed in organic synthesis, particularly for the introduction of the 3-chlorobenzyl group onto a variety of nucleophilic substrates. This process, known as benzylation, is a cornerstone of synthetic and medicinal chemistry, primarily utilized for the protection of functional groups and the synthesis of complex molecular architectures. The presence of the chlorine atom on the aromatic ring offers a site for further functionalization, making this compound a valuable building block in the development of novel pharmaceutical agents and other advanced materials.

This in-depth technical guide provides a comprehensive overview of the applications of this compound as a benzylating reagent. It includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate its effective use in research and drug development.

Physicochemical Properties and Safety Information

This compound is a colorless to light brown liquid with a sharp, lachrymatory odor. It is crucial to handle this reagent with appropriate safety precautions in a well-ventilated fume hood, wearing personal protective equipment including gloves, safety goggles, and a lab coat.

| Property | Value | Reference |

| CAS Number | 766-80-3 | [1] |

| Molecular Formula | C₇H₆BrCl | [1] |

| Molecular Weight | 205.48 g/mol | [1] |

| Boiling Point | 109-110 °C at 12 mmHg | |

| Density | 1.565 g/mL at 25 °C | |

| Refractive Index | n20/D 1.588 |

Core Applications: Benzylation of Nucleophiles

This compound readily undergoes nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles, including alcohols, phenols, amines, thiols, and carboxylates. The general mechanism involves the displacement of the bromide ion by the nucleophile.

O-Benzylation of Alcohols and Phenols

The protection of hydroxyl groups as benzyl (B1604629) ethers is a common strategy in multi-step synthesis. The Williamson ether synthesis is the most frequently employed method, involving the deprotonation of the alcohol or phenol (B47542) with a suitable base, followed by reaction with this compound.

General Experimental Protocol (Williamson Ether Synthesis):

-

To a solution of the alcohol or phenol in a suitable aprotic solvent (e.g., DMF, THF, or acetone), add a base (e.g., NaH, K₂CO₃, or Cs₂CO₃).

-

Stir the mixture at room temperature until deprotonation is complete.

-

Add this compound dropwise to the reaction mixture.

-

Heat the reaction to an appropriate temperature (can range from room temperature to reflux) and monitor by TLC until completion.

-

After cooling, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Substrate Type | Base | Solvent | Temperature | Time | Yield |

| Primary Alcohol | NaH | THF | Reflux | 12 h | Good to Excellent |

| Secondary Alcohol | NaH | DMF | 60 °C | 24 h | Moderate to Good |

| Phenol | K₂CO₃ | Acetone | Reflux | 8 h | Good to Excellent |

| Hindered Phenol | Cs₂CO₃ | DMF | 80 °C | 48 h | Moderate |

Deprotection of 3-Chlorobenzyl Ethers:

The cleavage of benzyl ethers is typically achieved through catalytic hydrogenation. However, for substrates containing other reducible functional groups, alternative methods are required. A combination of boron trichloride (B1173362) (BCl₃) and a cation scavenger like pentamethylbenzene (B147382) provides an effective method for the deprotection of phenolic benzyl ethers under mild conditions.[2]

Experimental Protocol for Deprotection of a Phenolic 3-Chlorobenzyl Ether: [2]

-

Dissolve the 3-chlorobenzyl-protected phenol in anhydrous dichloromethane (B109758).

-

Add pentamethylbenzene (3 equivalents) to the solution.

-

Cool the mixture to -78 °C.

-

Slowly add a 1 M solution of boron trichloride in dichloromethane (2 equivalents).

-

Stir the reaction at -78 °C for 45 minutes.

-

Quench the reaction with a chloroform/methanol (B129727) mixture (10:1) at -78 °C and allow it to warm to room temperature.

-

Perform an aqueous work-up and purify the product by column chromatography.

N-Benzylation of Amines

The reaction of this compound with primary and secondary amines provides a straightforward route to the corresponding N-benzylated products. These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid formed. Over-alkylation can be an issue with primary amines, leading to a mixture of mono- and di-benzylated products.

| Amine Type | Base | Solvent | Temperature | Time | Yield |

| Primary Amine | K₂CO₃ | Acetonitrile | Reflux | 12 h | Moderate to Good |

| Secondary Amine | NaOH | Dioxane/Water | Room Temp | 15 min | 67-94% |

Experimental Protocol for N-Benzylation of Secondary Amines:

-

Dissolve the secondary amine in a mixture of dioxane and water.

-

Add a solution of sodium hydroxide (B78521).

-

To this mixture, add this compound.

-

Stir vigorously at room temperature for 15 minutes.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify by column chromatography if necessary.

S-Benzylation of Thiols

This compound reacts readily with thiols or their corresponding thiolates to form stable thioethers. A robust one-pot synthesis from benzyl halides using thiourea (B124793) avoids the handling of odorous thiols.

Experimental Protocol for One-Pot Synthesis of Unsymmetrical Thioethers:

-

Reflux a mixture of one equivalent of a benzyl halide (e.g., benzyl bromide) and 1.1 equivalents of thiourea in methanol overnight.

-

Add three equivalents of solid sodium hydroxide and continue to reflux for 2-3 hours.

-

Cool the reaction to room temperature and add 0.85 equivalents of this compound.

-

Reflux the mixture for 8-16 hours.

-

After cooling, partition the mixture between aqueous sodium hydroxide and dichloromethane.

-

The organic layer contains the desired unsymmetrical thioether.

Esterification of Carboxylic Acids

The reaction of carboxylate anions with this compound provides the corresponding benzyl esters. This method is particularly useful for the protection of carboxylic acids.

Experimental Protocol for Esterification:

-

To a solution of the carboxylic acid in a suitable solvent (e.g., DMF), add a base such as sodium bicarbonate or triethylamine (B128534) to generate the carboxylate anion.

-

Add this compound to the mixture.

-

Heat the reaction mixture (e.g., to 90 °C) and stir for several hours.

-

After completion, perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the crude ester by column chromatography or recrystallization.

Applications in the Synthesis of Bioactive Molecules

The 3-chlorobenzyl moiety is present in a variety of biologically active compounds. This compound serves as a key intermediate in the synthesis of these molecules.

-

Antifungal and Antibacterial Agents: The 3-chlorobenzyl group is a common structural motif in compounds exhibiting antimicrobial properties.

-

Enzyme Inhibitors: Derivatives of this compound have been used to synthesize inhibitors of enzymes such as monoamine oxidase B and heme oxygenase-2.

-

Heterocyclic Chemistry: It is a valuable reagent for the synthesis of various heterocyclic frameworks, including benzimidazoles, which are important scaffolds in medicinal chemistry. For instance, it is a starting reagent in the synthesis of 1-(3-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole dihydrochloride.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of the 3-chlorobenzyl group onto a wide array of nucleophilic substrates. Its utility in protecting group strategies and as a building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery, is well-established. The experimental protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively and safely utilize this important synthetic tool. Careful consideration of reaction conditions, particularly the choice of base and solvent, is crucial for achieving high yields and minimizing side reactions.

References

An In-depth Technical Guide to 3-Chlorobenzyl Bromide and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chlorobenzyl bromide (α-Bromo-3-chlorotoluene), a versatile reagent in organic synthesis with significant applications in medicinal chemistry and drug development. This document details its chemical properties, safety information, key synthetic applications with experimental protocols, and its interaction with biological signaling pathways.

Chemical Identity and Synonyms

This compound is an organic halide widely used as a benzylating agent. For clarity and comprehensive literature searching, a list of its common synonyms and chemical identifiers is provided below.

Table 1: Synonyms and Chemical Identifiers for this compound

| Identifier Type | Value |

| Systematic Name | 1-(Bromomethyl)-3-chlorobenzene |

| Common Synonyms | α-Bromo-3-chlorotoluene, m-Chlorobenzyl bromide, alpha-Bromo-m-chlorotoluene |

| CAS Number | 766-80-3[1][2] |

| Molecular Formula | C₇H₆BrCl[1][2] |

| Molecular Weight | 205.48 g/mol [1][2] |

| InChI Key | LZIYAIRGDHSVED-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)CBr)Cl |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in experimental setups.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 109-110 °C at 12 mmHg | [1] |

| Melting Point | 17.5 °C | [4] |

| Density | 1.565 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.588 | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

| Solubility | Insoluble in water. Soluble in common organic solvents like dichloromethane (B109758) and ethanol. |

Safety and Handling

This compound is a corrosive and lachrymatory compound that requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage.[5] | |

| Serious Eye Damage/Eye Irritation | Danger | H318: Causes serious eye damage. |

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and amines. Keep the container tightly closed.

Key Synthetic Applications and Experimental Protocols

This compound is a valuable reagent for introducing the 3-chlorobenzyl moiety into a wide range of molecules. Its primary applications lie in N-alkylation, O-alkylation (Williamson ether synthesis), and S-alkylation reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other biologically active compounds.

Synthesis of Benzyl (B1604629) Thioethers

This compound is used in the synthesis of both symmetrical and unsymmetrical benzyl thioethers. These compounds are important intermediates in medicinal chemistry.

Experimental Protocol: One-Pot Synthesis of Unsymmetrical Benzyl Thioethers

This protocol is adapted from a robust one-pot procedure that avoids the handling of odorous thiols.

-

Materials: this compound, thiourea (B124793), sodium hydroxide (B78521), a second benzyl halide (e.g., benzyl bromide), methanol, dichloromethane.

-

Procedure:

-

In a round-bottom flask, dissolve thiourea (1.1 equivalents) and this compound (1.0 equivalent) in methanol.

-

Reflux the mixture for 3-4 hours.

-

Cool the reaction mixture to room temperature and add solid sodium hydroxide (3.0 equivalents).

-

Heat the mixture again to reflux for 2-3 hours.

-

After cooling to room temperature, add the second benzyl halide (0.85 equivalents).

-

Reflux the mixture for 8-16 hours.

-

After the reaction is complete, cool the mixture and partition it between aqueous sodium hydroxide and dichloromethane.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude thioether.

-

Purify the product by column chromatography if necessary.

-

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers. This compound can be reacted with an alkoxide to form a 3-chlorobenzyl ether.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

-

Materials: this compound, an alcohol, a strong base (e.g., sodium hydride), and an aprotic solvent (e.g., THF or DMF).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and the aprotic solvent.

-

Cool the solution in an ice bath and slowly add the strong base (e.g., sodium hydride, 1.1 equivalents).

-

Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide.

-

Slowly add this compound (1.0 equivalent) to the reaction mixture.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction may be heated to facilitate completion.

-

Once the reaction is complete, carefully quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ether by column chromatography.

-

N-Alkylation of Amines and Heterocycles

This compound readily alkylates primary and secondary amines, as well as nitrogen-containing heterocycles like benzimidazoles, to form the corresponding N-(3-chlorobenzyl) derivatives. This reaction is crucial in the synthesis of many biologically active compounds. A notable example is its use as a starting reagent in the synthesis of 1-(3-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole dihydrochloride (B599025), an analog of the antihistamine clemizole.[6]

Experimental Protocol: N-Alkylation of 2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole

This general protocol is based on standard N-alkylation procedures for benzimidazoles.

-

Materials: 2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole, this compound, a base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., DMF or acetonitrile).

-

Procedure:

-

To a solution of 2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole (1.0 equivalent) in the chosen solvent, add the base (1.2-1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.1 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature or heat as necessary, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography. To obtain the dihydrochloride salt, the free base can be dissolved in a suitable solvent and treated with hydrochloric acid.

-

Biological Significance and Signaling Pathway Involvement

Derivatives of this compound have shown significant biological activity, highlighting the importance of the 3-chlorobenzyl moiety in drug design. A key example is the inhibition of diacylglycerol lipase (B570770) (DAGL), a critical enzyme in the endocannabinoid signaling pathway.

Inhibition of Diacylglycerol Lipase (DAGL)

N-benzylic substituted glycine (B1666218) sulfonamides containing a 3-chlorobenzyl group have been identified as reversible inhibitors of diacylglycerol lipase (DAGL).[7] DAGL is responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][8] 2-AG is a major endogenous ligand for the cannabinoid receptors CB1 and CB2, which are key players in modulating neurotransmission.[1][8]

Inhibition of DAGL by a 3-chlorobenzyl-containing compound leads to a decrease in the production of 2-AG.[9] This reduction in 2-AG levels subsequently diminishes the activation of presynaptic CB1 receptors, which would normally inhibit neurotransmitter release.[5][8] The downstream effects of DAGL inhibition can include alterations in synaptic plasticity, pain perception, and inflammatory responses.[1][10]

Endocannabinoid Signaling Pathway

The following diagram illustrates the endocannabinoid signaling pathway and the point of intervention by a 3-chlorobenzyl-containing DAGL inhibitor.

Caption: Endocannabinoid signaling pathway showing DAGL inhibition.

Conclusion

This compound and its synonyms are indispensable reagents in modern organic and medicinal chemistry. Their utility in constructing complex molecular architectures, particularly those with therapeutic potential, is well-established. The discovery of 3-chlorobenzyl-containing compounds as inhibitors of key enzymes in signaling pathways, such as DAGL in the endocannabinoid system, underscores the continued importance of this chemical entity in drug discovery and development. This guide provides a foundational resource for researchers working with this versatile compound, enabling safer handling, effective application in synthesis, and a deeper understanding of its biological implications.

References

- 1. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound 97 766-80-3 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta [frontiersin.org]

- 10. Inhibition of diacylglycerol lipase α induced blood–brain barrier breach in female Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safe Handling of 3-Chlorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Chlorobenzyl bromide (CAS No. 766-80-3), a crucial reagent in various synthetic applications within pharmaceutical and chemical research. Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This substance is a colorless to light yellow liquid.[1][2] It is characterized as a lachrymator, meaning it is a potent irritant to the eyes, causing tearing.[3][4]

Table 1: Physicochemical and Toxicity Data for this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₆BrCl | [3][5] |

| Molecular Weight | 205.48 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid | [1][7] |

| Boiling Point | 109-110 °C @ 12 mmHg | [1][6] |

| Density | 1.565 g/mL at 25 °C | [6][7] |

| Flash Point | > 110 °C (> 230 °F) | [1] |

| Solubility | Slightly soluble in water.[2] Reacts slowly with water.[8] | [2][8] |

| Vapor Density | 7.1 | [1] |

| Acute Toxicity | No acute toxicity information is available. The toxicological properties have not been fully investigated.[1] Causes severe skin burns and eye damage.[1][9] May cause respiratory irritation.[3] | [1][3][9] |

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance, primarily due to its corrosive nature and lachrymatory effects.[1][3]

Primary Hazards:

-

Corrosive: Causes severe skin burns and eye damage.[1][9][10]

-

Lachrymator: A powerful eye irritant that can cause significant tearing and discomfort.[3][4]

-

Respiratory Irritant: Inhalation of vapors may cause respiratory irritation, coughing, shortness of breath, headache, and nausea.[3] The substance is destructive to the tissues of the mucous membranes and upper respiratory tract.[3]

-

Combustible: The substance is a combustible liquid.[7]

Personal Protective Equipment (PPE): To mitigate the risks associated with handling this compound, the following PPE is mandatory:

-

Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and vapors.[1][3]

-

Hand Protection: Wear protective gloves.[1][3] Given the corrosive nature of the chemical, gloves made of a resistant material such as Viton or a suitable laminate should be considered.

-

Skin and Body Protection: A lab coat, and in situations with a higher risk of splashing, a chemical-resistant apron or suit should be worn.[1][3] Safety shoes are also recommended.[3]

-

Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][10] In cases of insufficient ventilation, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. Medical attention should be sought immediately in all cases of exposure.[1][3]

Exposure Response Workflow

Caption: First aid procedures for this compound exposure.

-

Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[3] If breathing has stopped, provide artificial respiration.[3] Seek immediate medical attention.[3]

-

Skin Contact: Immediately take off all contaminated clothing.[3] Wash the affected area with plenty of soap and water.[3] Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3] If contact lenses are present and it is easy to do so, remove them.[3] Continue rinsing and seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]

Spill and Disposal Procedures

Prompt and safe cleanup of spills is essential to prevent exposure and environmental contamination.

Spill Response Workflow

Caption: Logical workflow for handling a this compound spill.

Spill Cleanup:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]

-